molecular formula C15H25N5O2S B14009304 1-Methyl-4-((4-(4-methyl-1-piperazinyl)-3-pyridinyl)sulfonyl)piperazine CAS No. 57725-14-1

1-Methyl-4-((4-(4-methyl-1-piperazinyl)-3-pyridinyl)sulfonyl)piperazine

Cat. No.: B14009304
CAS No.: 57725-14-1
M. Wt: 339.5 g/mol
InChI Key: IQVDNALPFKJGIF-UHFFFAOYSA-N
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Description

1-Methyl-4-((4-(4-methyl-1-piperazinyl)-3-pyridinyl)sulfonyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by its unique structure, which includes a piperazine ring substituted with a sulfonyl group and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-((4-(4-methyl-1-piperazinyl)-3-pyridinyl)sulfonyl)piperazine typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is carried out under basic conditions, often using diphenylvinylsulfonium triflate as a reagent . The reaction conditions usually involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-((4-(4-methyl-1-piperazinyl)-3-pyridinyl)sulfonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols.

Scientific Research Applications

1-Methyl-4-((4-(4-methyl-1-piperazinyl)-3-pyridinyl)sulfonyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-4-((4-(4-methyl-1-piperazinyl)-3-pyridinyl)sulfonyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-4-((4-(4-methyl-1-piperazinyl)-3-pyridinyl)sulfonyl)piperazine
  • This compound
  • This compound

Uniqueness

This compound stands out due to its unique combination of a piperazine ring, sulfonyl group, and pyridine ring. This structure imparts specific chemical and biological properties that make it valuable for various applications.

Properties

CAS No.

57725-14-1

Molecular Formula

C15H25N5O2S

Molecular Weight

339.5 g/mol

IUPAC Name

1-methyl-4-[3-(4-methylpiperazin-1-yl)sulfonylpyridin-4-yl]piperazine

InChI

InChI=1S/C15H25N5O2S/c1-17-5-9-19(10-6-17)14-3-4-16-13-15(14)23(21,22)20-11-7-18(2)8-12-20/h3-4,13H,5-12H2,1-2H3

InChI Key

IQVDNALPFKJGIF-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=C(C=NC=C2)S(=O)(=O)N3CCN(CC3)C

Origin of Product

United States

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